Product packaging for Halacrinate(Cat. No.:CAS No. 34462-96-9)

Halacrinate

Cat. No.: B1212198
CAS No.: 34462-96-9
M. Wt: 312.54 g/mol
InChI Key: YDNLKBDXQCHOTH-UHFFFAOYSA-N
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Description

Halacrinate ( 34462-96-9), with the IUPAC name 7-bromo-5-chloroquinolin-8-yl prop-2-enoate, is a synthetic quinoline fungicide that is now considered obsolete . Its primary historical application was in agriculture as a protective and curative fungicide for controlling fungal pathogens in cereals, including powdery mildew ( Erysiphe graminis ) and leaf spots ( Septoria spp.) . The compound is believed to act by inhibiting the fungal enzyme dihydroorotate dehydrogenase (DHODH), which plays a crucial role in the de novo biosynthesis of pyrimidines, thereby disrupting essential cellular processes in fungal cells . This compound was commonly used in combination with other fungicides, such as captafol, and was typically formulated as a wettable powder . From a physico-chemical perspective, it presents as a colourless crystalline solid with a melting point of 100°C, low water solubility (6.0 mg L⁻¹ at 20 °C), and low volatility . It is listed in WHO guidelines as an obsolete or discontinued pesticide, reinforcing its status as a compound of historical and research interest rather than practical use . Today, this compound serves as a valuable reference standard in environmental chemistry, resistance studies, and biochemical research focused on fungicide mechanisms of action, particularly those involving the quinoline chemical class and DHODH inhibition. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7BrClNO2 B1212198 Halacrinate CAS No. 34462-96-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(7-bromo-5-chloroquinolin-8-yl) prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrClNO2/c1-2-10(16)17-12-8(13)6-9(14)7-4-3-5-15-11(7)12/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNLKBDXQCHOTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC1=C(C=C(C2=C1N=CC=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7042017
Record name Halacrinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34462-96-9
Record name Halacrinate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Halacrinate [ISO]
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Record name Halacrinate
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Record name 5-chloro-7-bromo-8-quinolyl vinyl carbonate
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Record name HALACRINATE
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Synthetic Methodologies and Chemical Derivatization Strategies of Halacrinate

Design and Synthesis of Halacrinate Analogues and Derivatives.

Without any foundational information on the existence and synthesis of this compound, it is not possible to create a scientifically accurate and informative article as instructed. It is possible that "this compound" may be a proprietary name not yet disclosed in scientific literature, a neologism, or a misspelling of a different compound.

Structure-Guided Design of Novel Compounds

Structure-guided drug design is a pivotal strategy in medicinal chemistry that utilizes the three-dimensional structural information of a biological target, such as an enzyme or receptor, to design new, more effective compounds. nih.govbiocryst.com This process typically involves determining the crystal structure of the target protein, often in complex with a known ligand. biocryst.com Computational tools like molecular docking and molecular dynamics simulations are then employed to predict how novel, designed molecules might bind to the target's active site. biocryst.com The goal is to optimize interactions, such as hydrogen bonding and hydrophobic interactions, to enhance potency and selectivity. biocryst.com This iterative process of design, synthesis, and biological evaluation allows for the rational development of compounds with improved pharmacological profiles. nih.gov

Combinatorial Chemistry and Library Synthesis for this compound-Related Scaffolds

Combinatorial chemistry is a powerful technique for rapidly generating large and diverse collections of chemical compounds, known as libraries. nih.govwikipedia.org This approach is particularly useful in the early stages of drug discovery for identifying hit compounds. nih.gov The core principle involves systematically combining a set of chemical building blocks in all possible combinations. wikipedia.orgnih.gov Syntheses can be performed in a parallel fashion, either in solution or on a solid support, to produce a library of structurally related molecules. uomustansiriyah.edu.iqyoutube.com The resulting compound libraries can then be subjected to high-throughput screening to identify molecules with the desired biological activity. vapourtec.com This methodology significantly accelerates the process of discovering novel drug candidates. vapourtec.com

Analytical Methodologies for Synthetic Intermediate and Product Characterization

The characterization of synthetic intermediates and final products is a critical aspect of chemical synthesis, ensuring the identity, purity, and structural integrity of the synthesized compounds.

Spectroscopic and Spectrometric Techniques for Elucidation of Molecular Structures

A variety of spectroscopic and spectrometric techniques are employed for the structural elucidation of organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the determination of connectivity and stereochemistry. radiopaedia.org Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. nih.gov Other techniques such as Infrared (IR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy provide information about the functional groups present in a molecule.

Chromatographic Purity Assessment and Isolation Methodologies

Chromatography is a fundamental technique for the separation, identification, and purification of chemical compounds. nih.gov High-Performance Liquid Chromatography (HPLC) is a widely used method for assessing the purity of a sample and for isolating the desired compound from a reaction mixture. nih.gov Ion chromatography can be specifically used for the analysis of halides. thermofisher.com Gas Chromatography (GC) is another powerful separation technique, often used for volatile compounds. nih.gov In many cases, chemical derivatization is employed to enhance the volatility or detectability of analytes for GC or HPLC analysis. nih.govjfda-online.comlibretexts.org

Molecular and Biochemical Interaction Studies of Halacrinate

Direct Molecular Target Identification and Characterization.

Research has identified the primary molecular target of Halacrinate as the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH). This enzyme is crucial for the de novo biosynthesis of pyrimidines, which are essential building blocks for DNA and RNA. By inhibiting DHODH, this compound disrupts this vital metabolic pathway in susceptible organisms, such as fungi.

Receptor Binding Studies.

Specific receptor binding studies for this compound, such as those involving classical cell surface or nuclear receptors, are not extensively documented in publicly available scientific literature. The primary interaction reported is with its enzymatic target, DHODH, which can be considered its molecular receptor. The following sections describe the standard methodologies used to characterize such interactions, although specific data for this compound is limited.

Quantitative Ligand-Receptor Binding Assays.

Quantitative ligand-binding assays are employed to determine the affinity of a compound for its target. nih.govperceptive.com These assays measure parameters like the dissociation constant (Kd), which indicates the concentration of a ligand required to occupy 50% of the receptor sites at equilibrium. wikipedia.org A lower Kd value signifies a higher binding affinity. nih.gov

For this compound, specific Kd values from direct quantitative binding assays with DHODH are not readily found in the reviewed literature. Typically, such studies would involve incubating purified DHODH with varying concentrations of radiolabeled or fluorescently tagged this compound and measuring the amount of bound ligand. fidabio.comnih.gov

Real-Time Binding Kinetics Analysis.

Real-time binding kinetics analysis, often performed using techniques like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI), provides detailed information about the rates of association and dissociation of a ligand and its target. mdpi.comdynamic-biosensors.comnih.gov These analyses measure the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kd or kₒff). fidabio.com The ratio of these constants (kd/kₐ) provides another method to calculate the dissociation constant (Kd). nih.gov

While SPR has been used to identify initial fragment binders to DHODH, specific real-time kinetic data (kₒₙ, kₒff) for the interaction between this compound and DHODH are not available in the surveyed scientific papers. bmglabtech.com

Competition Binding Profiling.

Competition binding assays are used to determine the binding affinity of an unlabeled compound (the competitor) by measuring its ability to displace a labeled ligand from a target receptor. nih.govelifesciences.org The concentration of the competitor that displaces 50% of the bound labeled ligand is known as the IC₅₀ (half-maximal inhibitory concentration). This value can be converted to an inhibition constant (Kᵢ), which reflects the binding affinity of the competitor compound. medchemexpress.comnih.gov

Specific competition binding studies profiling this compound against a known DHODH ligand have not been detailed in the available literature. Such an assay would be crucial to confirm that this compound binds to the same site as other known inhibitors or the natural substrate.

Enzyme Interaction and Inhibition Kinetics.

The most well-characterized molecular interaction of this compound is its inhibition of the enzyme dihydroorotate dehydrogenase (DHODH). nih.gov This enzyme catalyzes the oxidation of dihydroorotate to orotate, a key step in pyrimidine (B1678525) synthesis. nih.gov

Determination of Inhibition Constants (Kᵢ) and Mechanism.

The potency of an enzyme inhibitor is quantified by its inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to decrease the maximal rate of the enzyme reaction by half. A lower Kᵢ value indicates a more potent inhibitor. The mechanism of inhibition describes how the inhibitor interacts with the enzyme and/or the enzyme-substrate complex. nih.gov

While this compound is known as a quinoline (B57606) fungicide that inhibits DHODH, a specific Kᵢ value for this interaction is not reported in the reviewed literature. However, studies on other DHODH inhibitors, such as Brequinar and Leflunomide's active metabolite (A77 1726), have determined their Kᵢ values and mechanisms of inhibition, which can be complex. nih.gov For instance, Brequinar exhibits mixed inhibition kinetics with respect to the substrate dihydroorotate and the cofactor ubiquinone, with Kᵢ values in the nanomolar range.

The mechanism of inhibition is typically determined by measuring enzyme kinetics at various substrate and inhibitor concentrations and analyzing the data using graphical methods like Lineweaver-Burk plots. The pattern of changes in the apparent Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) reveals the inhibition type.

Below is an interactive table summarizing the effects of different types of reversible enzyme inhibition on kinetic parameters.

Inhibition TypeEffect on VₘₐₓEffect on KₘBinding Site
Competitive UnchangedIncreasesInhibitor binds only to the free enzyme's active site.
Non-competitive DecreasesUnchangedInhibitor binds to both free enzyme and enzyme-substrate complex at an allosteric site.
Uncompetitive DecreasesDecreasesInhibitor binds only to the enzyme-substrate complex.
Mixed DecreasesIncreases or DecreasesInhibitor binds to both free enzyme and enzyme-substrate complex at an allosteric site, but with different affinities.
Substrate Specificity and Enzyme Promiscuity Investigations

No specific studies detailing the substrate specificity of enzymes interacting with this compound or investigations into potential enzyme promiscuity induced by this compound were found in the public domain. Research in this area would typically involve kinetic assays with a variety of potential substrates to determine the range of molecules an enzyme can act upon in the presence of this compound.

Allosteric Modulation and Conformational Dynamics Studies

There is a lack of available research on whether this compound acts as an allosteric modulator of any target enzymes. Such studies would involve techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or computational modeling to understand how this compound might bind to a site other than the active site and influence the enzyme's conformation and activity.

Broader Biochemical Pathway Modulation by this compound

While the primary metabolic degradation of this compound is noted, a broader analysis of its modulation of entire biochemical pathways is not well-documented in publicly available literature.

Metabolic Pathway Analysis

The metabolic fate of this compound has been broadly described as involving oxidation of the pyrrole (B145914) ring and subsequent hydrolysis of the nitrile group in plants. scribd.com In animals, the primary metabolic route is the oxidation of the pyrrole ring at the 2-position, with hydroxylation of the phenyl ring being a minor pathway. scribd.com The resulting metabolites are typically excreted as conjugates, primarily glucuronides. scribd.com

Flux Balance Analysis and Metabolic Perturbation Studies

No studies employing flux balance analysis or metabolic perturbation methodologies to quantify the effects of this compound on metabolic networks were identified. These computational and experimental techniques are crucial for understanding the systemic impact of a compound on cellular metabolism.

Enzyme Network Remodeling and Pathway Engineering Implications

In the absence of detailed pathway analysis, there is no information regarding the potential for enzyme network remodeling or the implications for pathway engineering in the presence of this compound.

Protein-Protein Interaction (PPI) and Interactome Studies

No dedicated studies on the protein-protein interactions influenced by this compound or broader interactome analyses were found. Such research is essential for uncovering the full spectrum of a compound's biological targets and off-target effects.

Affinity Proteomics and Interactome Mapping

Affinity proteomics is a powerful technique used to identify the protein binding partners of a specific molecule, such as this compound. nih.gov This method typically involves immobilizing a derivative of the compound of interest onto a solid support, which is then used as "bait" to capture interacting proteins from a cell lysate. researchgate.net The captured proteins are subsequently identified using mass spectrometry, providing a snapshot of the compound's interactome—the complete set of its molecular interactions within a cell. acs.org

The general workflow for an affinity proteomics experiment to map the interactome of this compound would involve:

Probe Synthesis: A chemically modified version of this compound, featuring a reactive group for immobilization and a linker arm, would be synthesized.

Immobilization: The this compound probe is covalently attached to a solid support, such as agarose (B213101) or magnetic beads.

Affinity Capture: The immobilized probe is incubated with a protein extract from the target fungal species. Proteins that bind to this compound will be "captured" on the beads.

Elution and Identification: The bound proteins are then eluted from the beads and identified using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).

While specific studies employing affinity proteomics on this compound are not extensively documented in publicly available literature, this methodology remains a crucial approach for identifying its direct protein targets and understanding its broader cellular effects. The resulting protein list would provide a foundation for building a comprehensive interactome map.

Illustrative Data from Affinity Proteomics for a Quinoline Fungicide

Protein ID Protein Name Function Significance Score
P12345 Dihydroorotate dehydrogenase Pyrimidine biosynthesis 98.5
Q67890 Heat shock protein 70 Protein folding 75.2
A1B2C3 Elongation factor 1-alpha Protein synthesis 68.9
D4E5F6 ATP synthase subunit beta Energy metabolism 65.4

This table is illustrative and represents the type of data that would be generated from an affinity proteomics study. The protein IDs and scores are hypothetical.

Quantitative Interactomics for Identifying Key Interacting Proteins

Quantitative interactomics builds upon the foundation of affinity proteomics by not only identifying interacting proteins but also quantifying the strength or abundance of these interactions. genome.jpresearchgate.net This approach can reveal the primary targets of a compound by distinguishing high-affinity binders from weaker, potentially non-specific interactors. iloencyclopaedia.org Techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification (LFQ) are often integrated with affinity purification-mass spectrometry (AP-MS) to achieve quantitative results. iloencyclopaedia.org

For this compound, quantitative interactomics could be employed to pinpoint its key interacting partners with high confidence. By comparing the amount of protein captured by the this compound probe versus a control, researchers can identify proteins that are significantly enriched, suggesting a specific interaction.

Based on the known mechanism of action for the broader class of quinoline fungicides, the primary interacting protein for this compound is strongly suggested to be dihydroorotate dehydrogenase (DHODH) . elifesciences.orgresearchgate.netbiorxiv.org This enzyme is a critical component of the de novo pyrimidine biosynthetic pathway, which is essential for the synthesis of DNA and RNA. elifesciences.orgbiorxiv.org Inhibition of DHODH by quinoline fungicides disrupts this pathway, leading to fungal cell death. elifesciences.orgresearchgate.net Therefore, in a quantitative interactomics study of this compound, DHODH would be expected to be among the most significantly enriched proteins.

Illustrative Quantitative Interactomics Data for this compound

Protein Target Fold Enrichment (this compound vs. Control) p-value Putative Role in Mechanism of Action
Dihydroorotate dehydrogenase (DHODH) 50.2 <0.0001 Primary target; inhibition of pyrimidine biosynthesis
Uncharacterized protein Y 8.5 <0.01 Potential off-target or secondary interactor
Ribosomal protein S3 2.1 >0.05 Likely non-specific binder
Actin 1.5 >0.05 Common background protein

This table is illustrative. The fold enrichment and p-values are hypothetical and represent the expected outcome for a primary target like DHODH.

Ligand-Target Engagement Methodologies

Confirming that a ligand binds to its intended target within a complex cellular environment is a critical step in drug discovery and molecular biology research. nih.gov Several methodologies have been developed to assess this "target engagement."

One of the prominent methods is the Cellular Thermal Shift Assay (CETSA) . univr.itdrugtargetreview.comwikipedia.orgresearchgate.net This technique is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability. nih.govunivr.it In a typical CETSA experiment, intact cells are treated with the compound of interest and then heated to various temperatures. The soluble fraction of the target protein at each temperature is then quantified, often by Western blotting or other immunoassays. univr.it A shift in the melting curve of the target protein to a higher temperature in the presence of the ligand confirms direct binding. researchgate.net

To validate the interaction between this compound and its putative target, DHODH, a CETSA experiment could be performed. The expected outcome would be a significant thermal stabilization of DHODH in fungal cells treated with this compound compared to untreated cells.

Another approach to study ligand-target interactions is through isothermal dose-response fingerprinting (ITDRF) , which is a variation of CETSA. In ITDRF, cells are heated at a constant temperature while being exposed to varying concentrations of the ligand. univr.it This allows for the determination of the ligand's potency in engaging its target within the cell.

Further, techniques like surface plasmon resonance (SPR) and microscale thermophoresis (MST) can be used with purified proteins to quantitatively measure the binding affinity between a ligand and its target. biorxiv.org For instance, SPR could be used to measure the kinetics of this compound binding to purified DHODH, providing data on its association and dissociation rates. biorxiv.org

Table of Compound Names

Compound Name
This compound

Cellular and Subcellular Mechanistic Investigations of Halacrinate

Mechanisms of Action at the Cellular Level (in non-human cell lines)

Research into Halacrinate's cellular mechanisms primarily involves studies using various non-human cell lines to elucidate its behavior and impact.

Cellular Uptake and Subcellular Localization Studies

Impact on Specific Cellular Organelles and Compartments

Cellular stressors can significantly influence the functionality of organelles, affecting cellular homeostasis and contributing to disease pathogenesis mdpi.com. Organelles, such as mitochondria, endoplasmic reticulum, lysosomes, and the nucleus, are key components of cellular function khanacademy.orgsdmiramar.edulibretexts.orgresearchgate.net. While direct impacts of this compound on specific organelles are not detailed in the provided search results, general mechanisms of how substances interact with organelles are described. For example, microplastics and nanoplastics can disrupt the plasma membrane and other cellular structures upon internalization, potentially being entrapped in early endosomes and transported to lysosomes, where they may affect cellular metabolism mdpi.com. Mitochondrial function is also sensitive to cellular stress, leading to decreased ATP production and increased reactive oxygen species (ROS) mdpi.com.

Effects on Membrane Integrity and Permeability

The integrity and permeability of cell membranes are fundamental to cellular survival and function nih.govbezmialemscience.org. Certain chemical compounds can alter these properties. For instance, cetyltrimethylammonium chloride (CTAC), a quaternary ammonium (B1175870) surfactant, demonstrated antifungal activity by disrupting the cell membrane integrity of Candida species, indicated by increased fluorescence in propidium (B1200493) iodide (PI) staining assays, which suggests impaired cell plasma membrane integrity mdpi.com. PI is a marker for cell membrane integrity, as it penetrates and stains DNA in cells with compromised membranes mdpi.com. Factors affecting cell membrane permeability include the composition of fatty acids, the presence of cholesterol, and temperature conductscience.com. Changes in pH can also disrupt membrane structure and function conductscience.com.

Modulation of Intracellular Signaling Pathways

Intracellular signaling pathways are crucial for cellular communication and regulation, governing processes such as cell division, differentiation, and apoptosis ontosight.airesearchgate.netnih.gov. These pathways involve complex cascades of molecular interactions that transmit signals from the cell surface to the nucleus or other cellular targets researchgate.netnih.gov.

Kinase Activity Modulation and Phosphorylation Cascades

Protein kinases are key enzymes in cellular signaling, regulating numerous cellular processes through phosphorylation assaygenie.comimrpress.com. They transfer phosphate (B84403) groups from ATP to target proteins, thereby modulating their activity and function assaygenie.comimrpress.comwikipedia.orgyoutube.com. Kinase activity is tightly regulated through various mechanisms, including post-translational modifications like phosphorylation, and allosteric control assaygenie.comelifesciences.orgnih.gov. Phosphorylation cascades, where one kinase activates another in a sequential manner, serve to amplify signals within the cell wikipedia.orgyoutube.comyoutube.com. For example, the MAP/ERK cascade involves sequential phosphorylation events that lead to cellular responses wikipedia.org. Dysregulation of protein kinase activity is implicated in various diseases, including cancer and neurodegenerative disorders assaygenie.comimrpress.com. Compounds that inhibit kinase activity can disrupt these signaling pathways assaygenie.com.

Regulation of Gene Expression and Transcriptional Networks

Gene expression regulation encompasses the mechanisms cells use to control the production of specific gene products, such as proteins or RNA youtube.comwikipedia.orgnih.gov. This regulation can occur at virtually any step of gene expression, from transcriptional initiation to post-translational modification wikipedia.org. Transcription factors are proteins that bind to DNA and regulate gene expression by switching genes on or off youtube.comyoutube.com. Epigenetic modifications, including DNA methylation and histone modifications, also play a significant role in controlling gene expression by altering DNA accessibility to transcription machinery nih.govwikipedia.orgyoutube.com. Gene regulatory networks (GRNs) model these complex interactions, with combinations of transcriptomics and chromatin accessibility data enabling the prediction of fine-grained regulatory programs nih.gov.

Cellular Stress Responses and Adaptation Mechanisms

Cellular stress responses are complex, multi-faceted defense mechanisms that cells employ to cope with adverse environmental conditions or internal cellular damage. These stresses can include oxidative stress, heat shock, nutrient deprivation, DNA damage, and exposure to toxins. Upon sensing stress, cells activate signaling pathways that lead to the production of protective molecules, such as heat shock proteins (HSPs) and antioxidants, and may initiate repair mechanisms or, in severe cases, programmed cell death (apoptosis) nih.govresearchgate.netmdpi.cominstitut-necker-enfants-malades.fr. Adaptation mechanisms allow cells to survive and function under prolonged or repeated stress by modulating gene expression, metabolic pathways, and cellular structures. For instance, cells can adapt to oxidative stress by upregulating antioxidant enzymes or by altering their metabolic flux to reduce ROS production frontiersin.org. Cellular senescence, a state of irreversible cell cycle arrest, can also be an adaptive response to damage, preventing the proliferation of potentially harmful cells nih.gov. The specific molecular players and pathways involved in these responses and adaptations are highly context-dependent, varying with the type of stress and the cell type nih.govmdpi.comunsri.ac.id.

Cellular Phenotype Alterations in In Vitro Models

Cell Cycle Progression and Proliferation Studies

The cell cycle is a tightly regulated series of events that leads to cell division. It is broadly divided into four phases: G1 (gap 1), S (DNA synthesis), G2 (gap 2), and M (mitosis) mdpi.com. Cell proliferation studies typically assess the rate at which cells divide and progress through these phases. This can be measured using various techniques, such as BrdU incorporation (which labels newly synthesized DNA during S phase) or by analyzing the distribution of cells within each phase of the cell cycle using flow cytometry nih.govbdbiosciences.com. Compounds or environmental factors can significantly influence cell cycle progression, either by promoting proliferation (e.g., growth factors) or by inducing cell cycle arrest, often at specific checkpoints, in response to damage or stress mdpi.comnih.govelifesciences.org. For example, DNA damage can trigger cell cycle arrest to allow for repair before DNA replication or mitosis nih.govelifesciences.org.

Cell Differentiation and Morphogenesis Investigations

Cell differentiation is the process by which a less specialized cell becomes a more specialized cell type, acquiring specific structural and functional characteristics. Morphogenesis, on the other hand, refers to the biological process that causes an organism to develop its shape and structure, involving coordinated cell movements, changes in cell adhesion, and alterations in cell shape. Both processes are fundamental to development and tissue repair stem-art.comelifesciences.orgnih.govnih.govfrontiersin.orgescholarship.org. In vitro models, including stem cell cultures and engineered tissue constructs, are widely used to study these complex phenomena. For instance, stem cells can be induced to differentiate into specific cell lineages (e.g., smooth muscle cells, neurons, osteoblasts) by manipulating signaling pathways and culture conditions nih.govwjgnet.compeerj.combiorxiv.org. Morphogenesis can be studied using 3D cell culture systems or organoids that mimic the spatial organization and cellular interactions found in vivo stem-art.comelifesciences.orgescholarship.org.

Note on this compound: Searches for "this compound" did not yield specific scientific literature detailing its effects on cellular stress responses, adaptation mechanisms, cell cycle progression, proliferation, cell differentiation, or morphogenesis in in vitro models. The compound appears in chemical inventories and patent literature, but without the specific mechanistic data required for the detailed sections of this article.

Compound List:

  • This compound
  • Haloxydine
  • Hexachloroacetone
  • Hexaflurate
  • Hydroxyquinoline sulfate
  • Ipazine
  • IPSP
  • Isobenzan
  • Isobornyl thiocyanoacetate
  • Isocarbamid
  • Isocil
  • Isodrin
  • Isomethiozin
  • Isonoruonlisoprothiolane
  • Kelevan
  • Lythidathion
  • Malonoben
  • MCC
  • Mebenil
  • Mecarbinzid
  • Preclinical and in Vitro Model System Research for Halacrinate Mechanistic Elucidation

    Non-Human In Vivo Model Systems.

    Without any available research on Halacrinate, it is not possible to generate the requested thorough, informative, and scientifically accurate content, including data tables and detailed research findings for this specific compound.

    An extensive search for scientific literature on the chemical compound “this compound” has yielded no specific information regarding its preclinical and in vitro model system research for mechanistic elucidation. Consequently, it is not possible to provide a detailed article based on the requested outline.

    There is no publicly available research data that addresses the following areas for this compound:

    Comparative Analysis of Different Model Systems in Elucidating this compound Mechanisms:Due to the lack of research on any model systems, no comparative analyses exist.

    Without any scientific findings on this compound in these specific areas, generating a "thorough, informative, and scientifically accurate" article is not feasible. Any attempt to do so would result in speculation and would not adhere to the required standards of factual reporting. Therefore, the requested article cannot be produced.

    Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Halacrinate and Its Analogues

    Systematic Investigation of Structural Modifications and Their Impact on Biological Activity

    The exploration of a compound's therapeutic potential heavily relies on a systematic investigation of how modifications to its chemical structure influence its biological activity. This process, a cornerstone of medicinal chemistry, allows researchers to identify key structural features responsible for the desired pharmacological effects and to optimize the compound's properties.

    Rational Design of Analogues for SAR Studies

    The rational design of analogues is a strategic approach to understanding Structure-Activity Relationships (SAR). It involves the deliberate and systematic modification of a lead compound's structure to probe the importance of various functional groups and structural motifs. For a given compound, this would typically involve a series of modifications, as illustrated in the hypothetical table below. The aim is to generate a library of related compounds where each analogue provides insight into the role of a specific part of the molecule.

    Analogue IDModification from Parent CompoundRationale for ModificationHypothetical Biological Activity (e.g., IC50 in µM)
    H-001Parent CompoundBaseline activity10
    H-002Removal of a specific hydroxyl groupAssess the importance of hydrogen bonding at this position50 (decreased activity)
    H-003Addition of a methyl group to a phenyl ringInvestigate the effect of steric bulk and hydrophobicity5 (increased activity)
    H-004Replacement of a chloro substituent with a fluoro groupProbe the influence of electronics and atomic size8 (slightly decreased activity)
    H-005Isosteric replacement of an ester with an amideEvaluate the impact on metabolic stability and hydrogen bonding12 (similar activity)

    This table is for illustrative purposes only and does not represent actual data for Halacrinate.

    Quantitative Structure-Activity Relationship (QSAR) Modeling

    Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By quantifying various physicochemical properties (descriptors) of the molecules, such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters), QSAR models can predict the activity of novel analogues. mdpi.com

    A typical QSAR equation might take the form: log(1/C) = k1logP - k2σ + k3*Es + constant where C is the concentration required for a specific biological effect, and k1, k2, and k3 are coefficients determined by regression analysis. Such models are invaluable for prioritizing the synthesis of new analogues with potentially improved potency.

    Correlation between Structural Motifs and Specific Molecular Interactions or Mechanistic Pathways

    Understanding how the structural features of a molecule translate into specific interactions at the molecular level is crucial for elucidating its mechanism of action. This involves identifying the key parts of the molecule responsible for binding to its biological target and triggering a response.

    Identification of Pharmacophore Features

    A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positively or negatively ionizable groups. For a series of active compounds, a pharmacophore model can be generated by aligning the molecules and identifying the common features that are essential for their activity. This model then serves as a 3D template for designing new molecules with a higher probability of being active.

    Elucidation of Key Binding Determinants

    Identifying the key binding determinants involves pinpointing the specific amino acid residues or other components of the biological target that form crucial interactions with the ligand. Techniques such as X-ray crystallography of the ligand-target complex, site-directed mutagenesis of the target protein, and computational molecular docking simulations are employed to visualize and validate these interactions. For instance, a hydrogen bond between a specific hydroxyl group on the ligand and a serine residue in the binding pocket could be identified as a critical determinant of affinity.

    Design Principles for Advanced this compound Analogues with Enhanced Selectivity or Potency

    The insights gained from SAR and SMR studies provide a roadmap for the design of advanced analogues with improved therapeutic profiles. The goal is to enhance the desired biological activity while minimizing off-target effects, thereby increasing the compound's selectivity and potency.

    Design principles for advanced analogues would typically focus on:

    Optimizing Key Interactions: Modifying the lead structure to strengthen the identified key binding interactions. This could involve, for example, replacing a functional group with one that forms a more favorable hydrogen bond or hydrophobic interaction.

    Introducing Selectivity Elements: Incorporating structural features that exploit differences between the target and off-target proteins. For instance, if an off-target has a smaller binding pocket, introducing a bulky group to the analogue could prevent it from binding there while still allowing it to bind to the intended target.

    The iterative process of design, synthesis, and biological evaluation, guided by the principles of SAR and SMR, is fundamental to the development of new and improved therapeutic agents.

    The available information primarily consists of patent documents and encyclopedic entries that list this compound among numerous other compounds, without providing in-depth scientific analysis of its computational properties or molecular interactions.

    Therefore, it is not possible to generate the requested article with scientifically accurate and detailed content for the specified sections and subsections due to the absence of published research in these particular areas for this compound.

    Computational and Theoretical Investigations of Halacrinate

    Bioinformatics and Systems Biology Approaches to Integrate Interaction Data

    Computational methodologies are increasingly pivotal in modern pharmacology, offering powerful tools to dissect the complex biological interactions of chemical compounds. Bioinformatics and systems biology, in particular, provide a framework for integrating diverse datasets to model and predict the behavior of molecules within a biological system. However, a comprehensive review of the scientific literature reveals a notable absence of specific studies applying these advanced computational and theoretical investigations directly to the compound Halacrinate.

    While the principles of these methodologies are well-established in drug discovery and development, their application to this compound has not been documented in available research. The following sections outline the theoretical potential of these approaches, with the understanding that no specific data for this compound has been published to date.

    Network Analysis of this compound's Biological Effects

    Network analysis is a powerful approach used to visualize and analyze the complex web of interactions between a compound and various biological entities, such as proteins and genes. By constructing and analyzing a protein-protein interaction (PPI) network, researchers can identify key hubs and pathways that are perturbed by the compound, offering insights into its mechanism of action and potential off-target effects.

    Currently, there are no publicly available studies that have constructed or analyzed a protein interaction network specifically for this compound. Such a study would theoretically involve identifying the direct protein targets of this compound and then mapping their interactions with other proteins in the cellular environment. The analysis of this network could reveal clusters of proteins involved in specific biological processes, potentially elucidating the broader physiological consequences of this compound's activity.

    Table 1: Hypothetical Data for Network Analysis of this compound's Biological Effects

    ParameterDescriptionHypothetical Value for this compound
    Number of Protein TargetsThe total number of proteins directly interacting with this compound.Data Not Available
    Key Hub ProteinsProteins with a high degree of connectivity in the interaction network.Data Not Available
    Enriched Biological PathwaysBiological pathways significantly represented in the network of interacting proteins.Data Not Available
    Network Centrality ScoreA measure of the importance of a protein node within the network.Data Not Available

    Predictive Modeling of Compound Behavior

    Predictive modeling, utilizing techniques such as Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms, is employed to forecast the biological activity, pharmacokinetic properties, and potential toxicity of a compound based on its chemical structure. These in silico models are instrumental in prioritizing drug candidates and guiding further experimental validation.

    To date, no predictive models specifically developed or validated for this compound have been reported in the scientific literature. The development of such a model would require a dataset of structurally similar compounds with known biological activities. By training a model on this data, it would be possible to predict the behavior of this compound and to design novel analogs with potentially improved properties.

    Table 2: Illustrative Parameters for Predictive Modeling of this compound's Behavior

    Model TypePredicted PropertyRequired Input DataStatus for this compound
    QSARBiological Activity (e.g., IC50)Chemical structure and experimental activity data for a series of related compounds.Not Available
    Pharmacokinetic ModelAbsorption, Distribution, Metabolism, Excretion (ADME)Physicochemical properties of the compound.Not Available
    Toxicity PredictionPotential adverse effectsStructural alerts and data from toxicogenomics databases.Not Available
    Machine LearningTarget PredictionLarge dataset of compound structures and their known protein targets.Not Available

    Advanced Analytical and Spectroscopic Research Methodologies Applied to Halacrinate Studies

    High-Resolution Mass Spectrometry (HRMS) for Metabolite and Adduct Identification

    High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of molecules with high accuracy and precision. nih.govresearchgate.net In drug discovery and toxicology, HRMS is instrumental in identifying metabolites—the products of metabolic processes in a living organism—and adducts, which are formed when a compound or its metabolite covalently binds to a biological macromolecule like DNA or protein. nih.govresearchgate.net

    A hypothetical study on Halacrinate using HRMS would involve incubating the compound with liver microsomes or in an animal model, followed by sample analysis using a technique like Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS). koreascience.kr The high mass accuracy of instruments like Orbitrap or TOF analyzers allows for the confident assignment of elemental formulas to potential metabolites, distinguishing them from endogenous background ions. nih.gov Data mining techniques, such as mass defect filtering and searching for expected biotransformations (e.g., oxidation, hydrolysis, conjugation), would be applied to pinpoint this compound-related metabolites. researchgate.net Similarly, HRMS could identify potential reactive metabolites by detecting their adducts with trapping agents like glutathione (B108866) or with macromolecules. researchgate.net Currently, no published studies have utilized HRMS to identify metabolites or adducts of this compound.

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Mapping and Conformational Analysis

    Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. nih.govnih.gov It can provide atomic-resolution information on how a small molecule like this compound interacts with a biological target, such as a protein, by monitoring changes in the chemical shifts of atoms upon binding (a method known as chemical shift perturbation). nih.govnih.gov This allows for the precise mapping of the binding interface.

    Furthermore, NMR can be used to determine the three-dimensional conformation of flexible molecules in solution by analyzing parameters like Nuclear Overhauser Effects (NOEs) and scalar coupling constants. nih.govcopernicus.org Such conformational analysis is vital for understanding how the shape of this compound might influence its biological activity. nih.gov In-cell NMR is an advanced application that can even map these interactions within a living cellular environment. nih.govthebiogrid.org A literature search did not yield any studies that have applied NMR spectroscopy to map the interactions or analyze the conformation of this compound.

    Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) for Real-Time Binding Kinetics

    Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are label-free optical biosensing techniques used to measure biomolecular interactions in real-time. mdpi.comnih.govnih.gov These methods are essential for quantifying the kinetics (association and dissociation rates) and affinity of a compound's interaction with a target molecule. bioradiations.combenthamopenarchives.com

    In a typical experiment to study this compound, a target protein would be immobilized on a sensor chip surface. A solution containing this compound would then be flowed over the surface, and the binding would be detected as a change in the optical signal. mdpi.comnih.gov By analyzing the signal change over time during the association and subsequent dissociation phases, key kinetic parameters such as the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋) can be determined. bioradiations.comnih.gov BLI operates on a similar principle but uses disposable biosensors dipped into samples in a microplate format, making it well-suited for higher throughput screening. nih.govspringernature.comfrontiersin.org No studies employing SPR or BLI to measure the real-time binding kinetics of this compound have been found in the scientific literature.

    Advanced Imaging Techniques in Cellular and Subcellular Studies

    Confocal and Super-Resolution Microscopy for LocalizationConfocal laser scanning microscopy provides high-resolution optical images by using a pinhole to eliminate out-of-focus light, enabling the three-dimensional reconstruction of a sample.nih.govThis technique is widely used to determine the subcellular localization of fluorescently labeled molecules.nih.govspringernature.comTo study this compound, one could synthesize a fluorescently tagged version of the compound and use confocal microscopy to visualize its distribution within different cellular organelles, such as the mitochondria, nucleus, or endoplasmic reticulum.researchgate.net

    Super-resolution microscopy techniques, such as STORM, PALM, and STED, bypass the diffraction limit of light, offering even greater spatial resolution (down to tens of nanometers). youtube.comyoutube.comyoutube.com This would allow for the visualization of this compound's localization with unprecedented detail, potentially revealing its association with specific macromolecular complexes or fine subcellular structures. nih.gov No published research has utilized these advanced imaging techniques to determine the cellular or subcellular localization of this compound.

    Development of Novel Biosensors and Assays for this compound Research

    A biosensor is an analytical device that combines a biological component with a physicochemical detector to detect a chemical substance. nih.govfrontiersin.org The development of a specific biosensor for this compound could enable its rapid and sensitive detection in various samples. Such a biosensor might utilize a this compound-binding protein or antibody as the biological recognition element coupled to an electrochemical or optical transducer. frontiersin.orgmdpi.com

    The development of novel assays is also crucial for advancing research. High-throughput screening (HTS) assays could be developed to identify proteins that interact with this compound or to screen for other molecules that modulate its activity. These assays are fundamental in drug discovery and chemical biology. researchgate.net Currently, there are no reports in the scientific literature describing the development of biosensors or specific high-throughput assays designed for this compound research.

    Future Directions and Emerging Research Avenues for Halacrinate

    Exploration of Underexplored Molecular Targets and Pathways

    While the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH) is the recognized mode of action for Halacrinate, a comprehensive understanding of its chemical biology requires investigating potential secondary targets and alternative signaling pathways. herts.ac.uk The discovery of new molecular targets for established bioactive compounds is a recurring theme in chemical biology, often revealing unexpected therapeutic or biotechnological potential. rsc.orgrsc.org A chemical genetics approach, which links compound activity to phenotypic responses and target identification, could be instrumental in uncovering the broader biological effects of this compound. rsc.org

    Table 1: Potential Underexplored Molecular Targets and Research Approaches for this compound

    Potential Target Class Specific Examples Rationale / Research Question Investigative Approach
    Other Dehydrogenases Succinate dehydrogenase, Lactate dehydrogenase Assess for broader inhibitory activity against enzymes with structurally similar cofactor binding sites. Enzyme kinetics assays, structural modeling.
    Kinases Mitogen-activated protein kinases (MAPKs), Calcium-dependent protein kinases Does this compound affect signaling pathways crucial for fungal development and pathogenicity? Kinase activity assays, phosphoproteomics.
    Transcription Factors Factors regulating stress response or virulence Exploration of effects on gene expression beyond the direct impact of pyrimidine (B1678525) starvation. Reporter gene assays, RNA-sequencing.

    | Membrane Proteins | Transporters, ATPases | Investigation of potential disruption of membrane integrity or transport functions. | Membrane potential assays, transport assays. |

    Integration of Artificial Intelligence and Machine Learning in this compound Research

    The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical research, offering powerful tools to accelerate progress and reduce costs. mdpi.commednexus.org For this compound, these computational approaches can be pivotal in several key areas. AI algorithms can analyze the structure of this compound to predict potential off-targets, guiding the experimental work described in the previous section. nih.gov

    Table 2: Applications of AI and ML in Future this compound Research

    AI/ML Application Description Potential Impact
    Target Prediction Using ML models to screen the proteome for proteins likely to bind to this compound based on structural or sequence data. Prioritizes experimental validation of new molecular targets. nih.gov
    De Novo Design Employing generative models to create novel chemical structures based on the this compound scaffold. Accelerates the discovery of next-generation analogs with superior properties. harvard.edu
    QSAR Modeling Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the activity of virtual compounds. Reduces the need for extensive synthesis and screening of inactive compounds.

    | Omics Data Analysis | Applying deep learning to analyze large datasets from proteomics or transcriptomics experiments. | Uncovers complex biological responses and novel pathway associations. mdpi.com |

    Development of Advanced Analytical Platforms for Comprehensive this compound Profiling

    A thorough understanding of any bioactive compound requires a detailed characterization of its chemical behavior and fate in biological systems. Advanced analytical platforms are essential for creating a comprehensive profile of this compound. Techniques combining high-resolution separation with sensitive detection are critical for this endeavor. sepscience.com

    High-performance liquid chromatography (HPLC) remains a cornerstone for separating this compound from complex mixtures, such as cell extracts or environmental samples. sepscience.comnumberanalytics.com When coupled with mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), it becomes a powerful tool for identification and structural elucidation. americanpharmaceuticalreview.comsterlingpharmasolutions.com These hyphenated techniques, like LC-MS, can be used to identify and quantify not only the parent compound but also its metabolites and degradation products. numberanalytics.com This is crucial for understanding its biotransformation pathways. Furthermore, advanced MS-based techniques can be used for impurity profiling, ensuring the quality and consistency of research-grade material. sterlingpharmasolutions.comoxford-analytical.co.uk

    Table 3: Advanced Analytical Platforms for this compound Research

    Analytical Platform Application Information Gained
    LC-MS/MS Metabolite identification and quantification. Elucidation of metabolic pathways and degradation products in biological systems. sepscience.comnumberanalytics.com
    High-Resolution MS (e.g., Q-TOF) Accurate mass measurement and structural elucidation. Unambiguous identification of this compound, its analogs, and unknown metabolites or impurities. americanpharmaceuticalreview.comsterlingpharmasolutions.com
    GC-MS Analysis of volatile derivatives or degradation products. Complements LC-MS for a broader chemical profile. numberanalytics.com

    | Chemical Proteomics | Identification of protein binding partners. | Direct evidence of molecular targets and off-targets. rsc.org |

    Interdisciplinary Collaborations for Holistic Understanding of this compound's Chemical Biology

    The complexity of modern chemical biology necessitates a move away from siloed research toward integrated, interdisciplinary collaborations. gatech.edu A holistic understanding of this compound can only be achieved by combining expertise from diverse scientific fields. timeshighereducation.comyale.edu Such partnerships foster innovation by integrating different perspectives and methodologies to address complex research questions that a single discipline cannot answer alone. yale.edu

    For this compound, a collaborative network would ideally involve chemists, biologists, and computational scientists. Synthetic chemists could design and create new analogs and chemical probes. Mycologists and plant pathologists would be essential for evaluating the efficacy of these new compounds and studying mechanisms of fungal resistance. Molecular and cell biologists would validate newly identified targets and dissect the signaling pathways involved. yale.edu Concurrently, computational scientists would apply AI and ML models for prediction and data analysis, while analytical chemists would provide the detailed molecular profiling. This synergistic approach ensures that research progresses from computational design to chemical synthesis, biological testing, and mechanistic validation in a cohesive and comprehensive manner. gatech.edu

    Table 4: Roles of Different Disciplines in Collaborative this compound Research

    Discipline Key Contributions Collaborative Goal
    Synthetic/Medicinal Chemistry Design and synthesis of this compound analogs and chemical probes. Create new tools and potential lead compounds.
    Mycology / Plant Pathology Efficacy testing, resistance studies, fungal biology expertise. Understand the compound's performance in a relevant biological context.
    Molecular & Cell Biology Target validation, pathway analysis, cellular imaging. Elucidate the precise molecular mechanisms of action.
    Computational Science AI/ML modeling, bioinformatics, data analysis. Guide experimental design and interpret complex datasets.

    | Analytical Chemistry | Profiling, metabolite ID, structural analysis. | Provide a comprehensive chemical and biochemical characterization. |

    Conceptual Frameworks for Next-Generation this compound-Based Chemical Tools

    A promising future direction for this compound research is its development from a fungicidal agent into a sophisticated chemical tool for biological research. nih.gov By modifying the this compound scaffold, it is possible to create next-generation chemical probes to explore cellular processes with high precision. mdpi.com These tools can be designed to report on the location, activity, and interaction partners of their parent molecule.

    One powerful approach is the creation of Activity-Based Probes (ABPs) . An ABP derived from this compound would contain the core structure for target recognition, a reactive group for covalent bonding to the active target, and a reporter tag (e.g., a fluorophore or biotin) for detection. nih.gov Such a probe could be used to specifically label and identify its target enzymes in complex proteomes, providing direct evidence of its molecular interactions. mdpi.com Another concept is the development of fluorescent probes , where a fluorophore is attached to this compound without a reactive group. These probes would allow for the real-time visualization of the compound's uptake and subcellular localization within living cells using advanced microscopy techniques. semanticscholar.org These chemical biology tools would not only deepen our understanding of this compound but also provide a framework for developing similar probes from other bioactive small molecules. nih.gov

    Table 5: Conceptual Frameworks for this compound-Based Chemical Tools

    Tool Concept Design Principle Primary Application Example
    Activity-Based Probe (ABP) This compound scaffold + reactive "warhead" + reporter tag. Profile active enzyme targets in native biological systems. nih.gov A this compound-alkyne probe for click chemistry conjugation to a fluorescent dye after target binding.
    Fluorescent Probe This compound scaffold + stable fluorophore. Visualize subcellular localization and dynamics in live cells. semanticscholar.org A this compound-SiR conjugate for near-infrared imaging.
    Affinity-Based Probe This compound scaffold + photo-crosslinker + enrichment tag (e.g., biotin). Isolate and identify binding partners (target deconvolution). A this compound-diazirine-biotin probe for pull-down experiments followed by mass spectrometry.

    | Focused Screening Library | A collection of systematically varied this compound analogs. | Explore structure-activity relationships and identify analogs with new target profiles. qub.ac.uk | A library with modifications to the quinoline (B57606) core and the acrylate (B77674) side chain. |

    Q & A

    Q. What ethical frameworks govern this compound research involving non-model organisms?

    • Methodological Answer : Adhere to ARRIVE guidelines for in vivo studies. Conduct power analyses to minimize animal usage and obtain IACUC approval. Publish negative results to avoid publication bias and share datasets in FAIR-compliant repositories .

    Tables: Key Parameters for this compound Studies

    Parameter Recommended Method Validation Criteria Reference
    PurityHPLC-UV (C18 column, 254 nm)≥95% peak area, no co-eluting impurities
    SolubilityShake-flask method (pH 7.4 buffer)Consistency across triplicates (RSD <5%)
    Bioactivity (IC₅₀)Dose-response (4-parameter logistic)R² >0.95, 95% CI overlap

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.